![molecular formula C18H17FN4OS2 B6019218 1-(4-Fluorophenyl)-3-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6019218.png)
1-(4-Fluorophenyl)-3-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluoroaniline.
Attachment of Methylbenzylsulfanyl Group: The methylbenzylsulfanyl group can be attached via a thiol-ene reaction or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the fluorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties.
Agriculture: Compounds with thiadiazole moieties have been studied for their herbicidal and pesticidal activities.
Materials Science: Thiadiazole derivatives can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The fluorophenyl group may enhance binding affinity to certain targets, while the sulfanyl group could modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)-3-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorophenyl)-3-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)urea may confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity to certain biological targets compared to its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS2/c1-12-3-2-4-13(9-12)10-25-11-16-22-23-18(26-16)21-17(24)20-15-7-5-14(19)6-8-15/h2-9H,10-11H2,1H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNPMAYYGAEEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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